3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile
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Overview
Description
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a benzonitrile group attached to an indole moiety, which is further substituted with two methoxy groups at positions 5 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole core is then methoxylated at positions 5 and 6 using methoxy reagents under specific conditions.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern on the indole ring and the presence of the benzonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[(5,6-dimethoxyindol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-9-15-6-7-20(16(15)10-18(17)22-2)12-14-5-3-4-13(8-14)11-19/h3-10H,12H2,1-2H3 |
InChI Key |
IYAVHCUWLWQUPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CC3=CC(=CC=C3)C#N)OC |
Origin of Product |
United States |
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